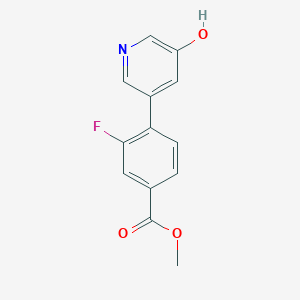

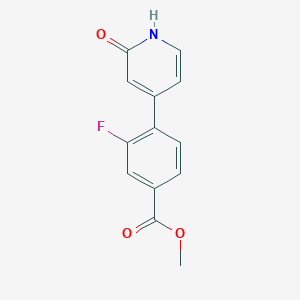

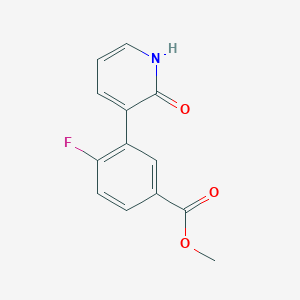

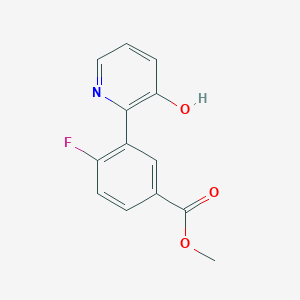

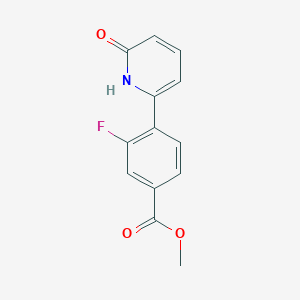

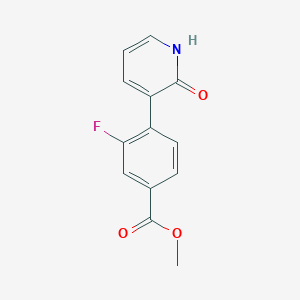

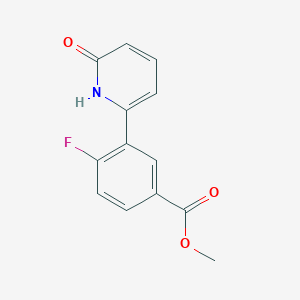

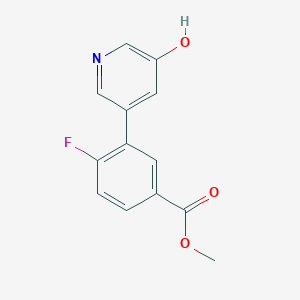

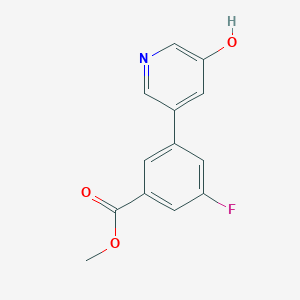

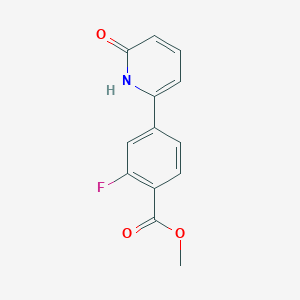

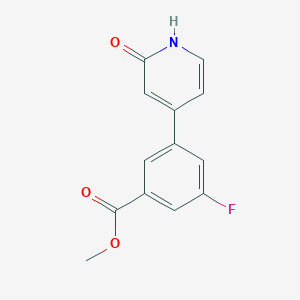

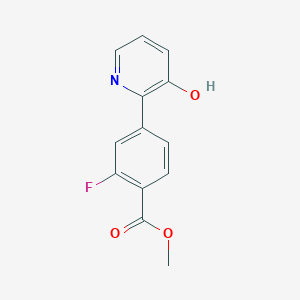

2-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95%

Overview

Description

2-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% (2-FMC-3-HOP) is a compound used in a variety of scientific research applications. It is a versatile and useful compound that is often utilized in synthetic organic chemistry, pharmaceutical and biochemical research. 2-FMC-3-HOP is a member of the class of compounds known as fluoroalkylpyridines, which are characterized by their ability to form hydrogen bonds, making them attractive for use in a variety of applications.

Mechanism of Action

2-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% can interact with a variety of molecules, forming hydrogen bonds. These hydrogen bonds are important for the binding of the compound to other molecules, which can be used to modify the properties of the compound. Additionally, the compound can bind to other molecules through electrostatic interactions. These interactions can be used to modulate the activity of the compound, allowing it to interact with other molecules in a controlled manner.

Biochemical and Physiological Effects

2-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It has been shown to interact with a variety of enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to interact with a variety of receptors, including those involved in the regulation of neurotransmitter release. Additionally, it has been shown to interact with a variety of hormones, including those involved in the regulation of metabolism.

Advantages and Limitations for Lab Experiments

2-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is relatively stable, making it suitable for use in a variety of experiments. However, it is important to note that the compound can be toxic if used in large quantities or in inappropriate ways. Additionally, it is important to note that the compound can interact with other molecules in unpredictable ways, making it important to use appropriate safety precautions when using the compound in laboratory experiments.

Future Directions

The potential applications of 2-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% are numerous. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic materials. Additionally, it has been used in the preparation of peptides, proteins, and other biologically active molecules. Additionally, it has been used in the synthesis of organic catalysts and in the preparation of other compounds. Additionally, it has been used in the preparation of peptides, proteins, and other biologically active molecules. Additionally, it has been used in the preparation of peptides, proteins, and other biologically active molecules. Additionally, it has been used in the synthesis of organic catalysts and in the preparation of other compounds. Furthermore, it has been used in the development of new pharmaceuticals, in the screening of new drug candidates, and in the development of new diagnostic tools. Additionally, it has been used in the development of new materials for use in medical devices and in the development of new biocatalysts. Finally, it has been used in the development of new analytical techniques, such as mass spectrometry, and in the development of new imaging techniques.

Synthesis Methods

2-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% can be synthesized through a variety of methods, including the direct synthesis from 4-methoxycarbonylphenyl-3-fluoropyridine and 3-hydroxypyridine, or through a two-step process involving the reaction of 4-methoxycarbonylphenyl-3-fluoropyridine with 3-hydroxypyridine and the subsequent hydrolysis of the resulting product. The synthesis of 2-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is relatively simple and can be achieved in a variety of ways.

Scientific Research Applications

2-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including drugs, dyes, and other organic materials. It is also used in the preparation of organic catalysts and in the synthesis of a variety of other compounds. Additionally, it is used in the preparation of peptides, proteins, and other biologically active molecules.

properties

IUPAC Name |

methyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13(17)9-5-4-8(7-10(9)14)12-11(16)3-2-6-15-12/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQDLJYUULSSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683085 | |

| Record name | Methyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate | |

CAS RN |

1261895-94-6 | |

| Record name | Benzoic acid, 2-fluoro-4-(3-hydroxy-2-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-4-(3-hydroxypyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.